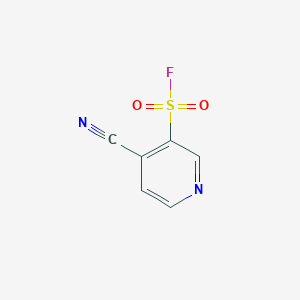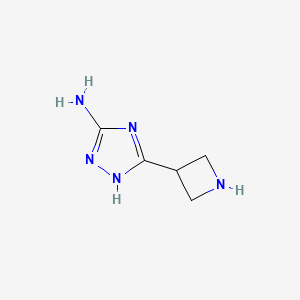
2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride is a complex organic compound with a benzodiazole core. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of benzimidazole derivatives with aminomethyl groups in the presence of suitable catalysts and solvents. The reaction conditions often require precise temperature control and pH adjustments to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride
- Substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids
Uniqueness
2-(aminomethyl)-1H-1,3-benzodiazole-6-carbonitrile dihydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its diverse applications in research and industry make it a valuable compound compared to its similar counterparts.
Propiedades
Fórmula molecular |
C9H10Cl2N4 |
|---|---|
Peso molecular |
245.11 g/mol |
Nombre IUPAC |
2-(aminomethyl)-3H-benzimidazole-5-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C9H8N4.2ClH/c10-4-6-1-2-7-8(3-6)13-9(5-11)12-7;;/h1-3H,5,11H2,(H,12,13);2*1H |
Clave InChI |
NRLBISUXZSUBCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C#N)NC(=N2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid](/img/structure/B13507252.png)




![3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid](/img/structure/B13507263.png)





